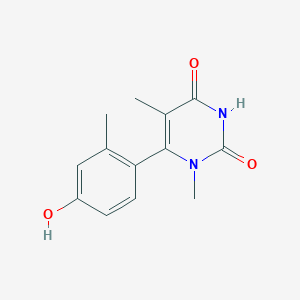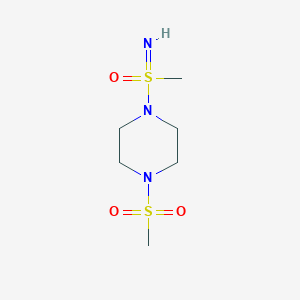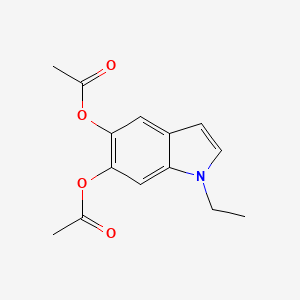![molecular formula C6H5ClN2O2S B12948334 4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide](/img/structure/B12948334.png)
4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide is an organic compound with the molecular formula C6H5ClN2O2S It is a derivative of thieno[3,4-d]pyrimidine, characterized by the presence of a chlorine atom and a dioxide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-5,7-dihydrothieno[3,4-d]pyrimidine with an oxidizing agent to introduce the dioxide group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反应分析
Types of Reactions
4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents:
Nucleophiles: For substitution reactions involving the chlorine atom.
Major Products
The major products of these reactions depend on the reagents used. For example, substitution of the chlorine atom can yield derivatives with different functional groups, potentially altering the compound’s properties and applications .
科学研究应用
4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .
相似化合物的比较
Similar Compounds
4-Chloro-2-methyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide: A similar compound with a methyl group instead of a hydrogen atom.
4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine: Another related compound with an iodine atom instead of a dioxide group.
Uniqueness
The combination of these functional groups makes it a versatile compound for various research and industrial purposes .
属性
分子式 |
C6H5ClN2O2S |
|---|---|
分子量 |
204.63 g/mol |
IUPAC 名称 |
4-chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide |
InChI |
InChI=1S/C6H5ClN2O2S/c7-6-4-1-12(10,11)2-5(4)8-3-9-6/h3H,1-2H2 |
InChI 键 |
QWHQQLMTHWAXLF-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(CS1(=O)=O)N=CN=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-cyanoethyl acetate](/img/structure/B12948271.png)
![8-chloro-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12948273.png)
![8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B12948281.png)
![tert-Butyl 8-fluoro-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12948287.png)



![4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B12948296.png)



